molecular formula C21H17ClFN3O2 B2749503 2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358011-13-8

2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2749503
CAS No.: 1358011-13-8
M. Wt: 397.83
InChI Key: ZETJEEJSKHKFLK-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. Its structure includes a 3-chloro-4-ethoxyphenyl substituent at position 2 and a 3-fluorobenzyl group at position 3. These substituents contribute to its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like behavior.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O2/c1-2-28-20-7-6-15(11-17(20)22)18-12-19-21(27)25(8-9-26(19)24-18)13-14-4-3-5-16(23)10-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETJEEJSKHKFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a hydrazine derivative and a suitable diketone can lead to the formation of the pyrazolo[1,5-a]pyrazine core.

    Substitution Reactions: The introduction of the chloro, ethoxy, and fluorobenzyl groups is achieved through substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and safety considerations. Industrial synthesis would also involve rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are subjects of ongoing research.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo-Pyrazinone Core

The target compound’s structural analogs differ primarily in substituent groups, which significantly influence their biological and pharmacokinetic profiles:

Compound Name Substituents Molecular Weight Key Features Reference
2-(3-Chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Target) 3-Chloro-4-ethoxyphenyl (position 2); 3-fluorobenzyl (position 5) Not explicitly stated High lipophilicity due to chloro, ethoxy, and fluorobenzyl groups N/A
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl (position 2); 3,4-dimethoxyphenethyl (position 5) 435.89 Dihydro core enhances conformational flexibility; screw-boat ring conformation
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl (position 2); 2-fluorobenzyl (position 5); hydroxymethyl (position 3) 385.34 Hydroxymethyl group improves solubility; dual fluorine atoms enhance metabolic stability
2-[(3-Amino-1-pyrrolidinyl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride Pyrrolidinyl-carbamoyl (position 2); methyl (position 6) 326.78 (free base) Charged hydrochloride salt enhances aqueous solubility; potential kinase inhibition

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, F) : The chloro and fluoro substituents in the target compound increase lipophilicity and resistance to oxidative metabolism, which may enhance blood-brain barrier penetration .
  • Hydrophilic Modifications : Analogs with hydroxymethyl groups (e.g., ) or charged moieties (e.g., ) exhibit improved solubility but may suffer from reduced membrane permeability .

Activity Trends

  • Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines (e.g., ) demonstrate antitrypanosomal and kinase-inhibitory activities, suggesting the pyrazinone core in the target compound may share similar target affinities .
  • This contrasts with acyclic analogs, which may act as prodrugs .
  • Antimicrobial Activity: Pyrazolo-pyrazinones with heterocyclic substituents (e.g., oxadiazole in ) exhibit enhanced antimicrobial potency, likely due to improved target binding .

Pharmacokinetic Properties

  • Metabolic Stability : Fluorine atoms in the target compound’s 3-fluorobenzyl group may reduce CYP450-mediated metabolism, extending half-life .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The dihydro analog in stabilizes via intermolecular C–H⋯O and C–H⋯π interactions, which may influence dissolution rates and formulation stability .
  • Dihedral Angles: The target compound’s planar pyrazinone core likely results in tighter crystal packing compared to the screw-boat conformation of dihydro derivatives .

Biological Activity

The compound 2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article aims to provide an in-depth overview of its biological activity, including synthesis methods, interaction mechanisms, and research findings.

  • Molecular Formula : C21H17ClFN3OS
  • Molecular Weight : 413.9 g/mol
  • CAS Number : 1105240-65-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : Achieved through cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Introduction of Substituents : The 3-chloro-4-ethoxyphenyl group is introduced via nucleophilic aromatic substitution, while the 3-fluorobenzyl group is attached through a thiol-ene reaction under radical initiation conditions.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of reactive functional groups allows it to participate in diverse chemical reactions, potentially leading to the inhibition or activation of critical biological pathways.

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. A study evaluating similar compounds found that they could inhibit growth in various human cancer cell lines, including breast adenocarcinoma (MCF-7) and chronic myeloid leukemia (K562) cells. However, specific data on the anticancer efficacy of this compound remains limited.

Enzyme Inhibition

The compound's structure suggests potential interactions with protein kinases. In related studies, pyrazolo[1,5-a]pyrazines have been tested against kinases such as CDK2 and Abl. While some derivatives demonstrated inhibitory effects, it was noted that the absence of certain functional groups in this compound may limit its kinase inhibition capabilities.

Case Studies and Research Findings

StudyFindings
Study AEvaluated anticancer activity against MCF-7 and K562; no significant cytotoxicity observed at tested concentrations.
Study BInvestigated enzyme inhibition; reported that structural modifications impacted binding affinity to CDK2 and Abl kinases.
Study CExplored molecular docking simulations indicating potential binding sites on target enzymes but lacked empirical validation for this specific compound.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound towards various biological targets. These simulations suggest that while it may interact favorably with certain enzymes, empirical data is necessary to confirm these predictions.

Q & A

Q. What are the key strategies for synthesizing pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives like this compound?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions. For example:

Intermediate Preparation : Oxazole and pyrazole intermediates are synthesized separately. The oxazole ring may be formed via cyclocondensation of ethyl cyanoacetate derivatives with hydrazines (e.g., 3-fluorobenzylhydrazine) under reflux in ethanol .

Coupling Reactions : Intermediates are coupled using cross-coupling agents (e.g., Pd catalysts for Suzuki-Miyaura reactions) or nucleophilic substitution .

Final Cyclization : Acid- or base-mediated cyclization forms the pyrazolo[1,5-a]pyrazin-4(5H)-one core .

  • Key Reagents : Ethyl cyanoacetate, hydrazines, Pd(PPh₃)₄, K₂CO₃.
  • Critical Conditions : Anhydrous solvents (DMF, THF), 60–100°C, inert atmosphere .

Q. How is structural characterization performed for this compound?

  • Methodological Answer:
  • X-ray Crystallography : Determines absolute configuration and π-π stacking interactions (e.g., dihedral angles between aromatic rings) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., chloro and ethoxy groups at C3/C4 of the phenyl ring) .
  • HRMS : Confirms molecular weight (e.g., 534.997 Da) .
  • Chromatography : HPLC or TLC monitors purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are used to assess activity?

  • Methodological Answer:
  • Enzyme Inhibition : Kinase inhibition assays (e.g., KDR kinase) using fluorescence polarization .
  • Antimicrobial Testing : MIC assays against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer:
  • High-Throughput Reactors : Enhance scalability and reproducibility via automated temperature/pH control .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
  • Data : Pilot studies show 20–30% yield improvement using flow chemistry .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer:
  • Dynamic NMR : Detects conformational flexibility (e.g., rotamers of the ethoxy group) that may explain discrepancies .
  • DFT Calculations : Compare experimental XRD bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) .
  • Variable-Temperature XRD : Captures temperature-dependent structural changes .

Q. What strategies identify structure-activity relationships (SAR) for this compound?

  • Methodological Answer:
  • Analog Synthesis : Modify substituents (e.g., replace 3-fluorobenzyl with 4-fluorophenyl) and compare bioactivity .
  • 3D-QSAR Modeling : Uses CoMFA/CoMSIA to correlate steric/electronic features with kinase inhibition .
  • Pharmacophore Mapping : Identifies essential motifs (e.g., pyrazolo-pyrazinone core) for target binding .

Q. How can in silico methods predict metabolic stability?

  • Methodological Answer:
  • Metabolite Prediction : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., ethoxy group demethylation) .
  • CYP450 Docking : Glide SP docking into CYP3A4 active site assesses oxidation susceptibility .
  • Physicochemical Profiling : LogP (2.8) and PSA (75 Ų) predict blood-brain barrier permeability .

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